6-methylpyridine-2-carbonyl chloride hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

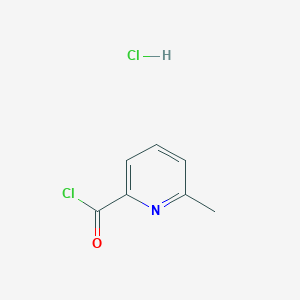

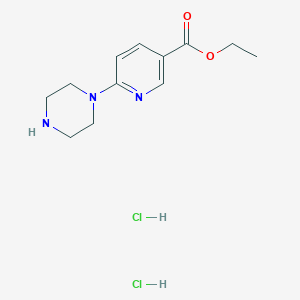

6-methylpyridine-2-carbonyl chloride hydrochloride is a chemical compound with the empirical formula C7H5Cl2NO . It is a structurally diverse pyridinium salt, which is quite familiar in many natural products and bioactive pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCl.ClC(=O)c1ccccn1 . This indicates that the molecule consists of a pyridine ring with a carbonyl chloride group attached to it. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 190.03 , a boiling point of 80-85 °C/3-4 mmHg , and a density of 1.361 g/mL at 25 °C . The compound is also represented by the refractive index n20/D 1.5555 .Applications De Recherche Scientifique

Synthesis and Intermediate Applications

6-Methylpyridine-2-carbonyl chloride hydrochloride is a compound of interest in the synthesis of various chemical products and intermediates. Its applications in scientific research span from the preparation of specific chlorinated pyridine derivatives to its role in complex chemical reactions.

A notable application involves the preparation of 2-chloro-6-(trichloromethyl)pyridine through the chlorination of 2-methylpyridine hydrochloride, demonstrating its utility in generating chlorinated pyridine derivatives under specific conditions (Huang Xiao-shan, 2009). This process highlights the compound's importance in producing fine chemical intermediates.

Further, the compound plays a critical role in the synthesis of complex pharmaceuticals, as illustrated in the synthesis process of paliperidone. This process involves multiple steps, including chlorination and nucleophilic substitution, to achieve the final product, showcasing the compound's versatility in pharmaceutical synthesis (Ji Ya-fei, 2010).

Macrocyclic and Coordination Chemistry

This compound also finds applications in macrocyclic and coordination chemistry. The creation of novel macrocyclic esters derived from isophthaloyl dichloride and methyl 6-aminonicotinate exemplifies its use in forming complex cyclic structures, which have potential applications in materials science and catalysis (Pavle Mocilac & John F. Gallagher, 2013).

Moreover, the compound contributes to the study of coordination compounds, such as in the synthesis of tetrakis(2-amino-6-methylpyridinium) hexachloridobismuthate(III) chloride monohydrate. This research provides insights into the structural characteristics of coordination complexes, including their three-dimensional networks and intramolecular interactions (Zhen Yang et al., 2009).

Electrochemistry and Catalysis

In the realm of electrochemistry and catalysis, the compound's derivatives have been studied for their electrocatalytic properties, such as in the reduction of CO2 to formate by iron complexes. This research is crucial for advancing sustainable chemical processes and understanding the mechanistic aspects of electrochemical CO2 reduction (A. W. Nichols et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

6-methylpyridine-2-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO.ClH/c1-5-3-2-4-6(9-5)7(8)10;/h2-4H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLUZDNHRAZQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672585 |

Source

|

| Record name | 6-Methylpyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60373-34-4 |

Source

|

| Record name | 6-Methylpyridine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

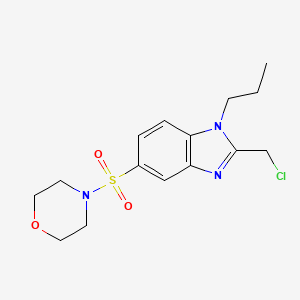

![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)

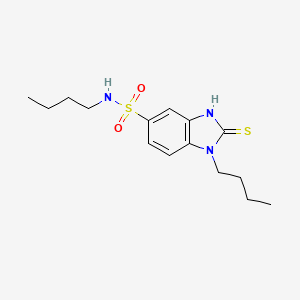

![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

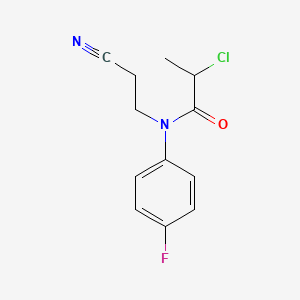

![5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B6144560.png)